5-Chloro-6-methoxypyridin-3-amine

Physicochemical Properties Lipophilicity Medicinal Chemistry

Versatile pyridine building block for kinase and MALT1 protease inhibitor R&D. The unique 5-chloro-6-methoxy substitution pattern offers distinct LogP (XLogP3-AA 1.1) and reactivity compared to mono-substituted analogs. Its 133-135°C crystalline form is ideal for automated synthesis platforms, ensuring handling integrity. This intermediate enables rapid assembly of focused libraries for oncology and autoimmune disease studies.

Molecular Formula C6H7ClN2O
Molecular Weight 158.585
CAS No. 158387-20-3
Cat. No. B599975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methoxypyridin-3-amine
CAS158387-20-3
Synonyms5-chloro-6-methoxypyridin-3-amine
Molecular FormulaC6H7ClN2O
Molecular Weight158.585
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)N)Cl
InChIInChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
InChIKeyXSUGEKNUDFVPPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methoxypyridin-3-amine (CAS 158387-20-3) for Pharmaceutical R&D: Properties and Procurement Insights


5-Chloro-6-methoxypyridin-3-amine (CAS 158387-20-3) is a disubstituted pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry, with a molecular weight of 158.59 g/mol and the molecular formula C₆H₇ClN₂O [1]. This compound features both a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring, a substitution pattern that imparts distinct physicochemical properties relative to other aminopyridine building blocks [2]. Its primary research applications include the synthesis of kinase-targeting agents and inhibitors of the MALT1 protease, a key component of the NF-κB signaling pathway .

Why 5-Chloro-6-methoxypyridin-3-amine Cannot Be Replaced by Unsubstituted or Singly-Substituted Pyridin-3-amines


Direct substitution of 5-chloro-6-methoxypyridin-3-amine with structurally similar aminopyridines—such as 6-methoxypyridin-3-amine, 5-chloropyridin-3-amine, or 2-amino-5-chloropyridine—is not recommended for applications requiring specific lipophilicity, hydrogen-bonding capacity, or orthogonal functionalization handles. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) substituents on the same pyridine ring modulates the compound's LogP, LogD, and reactivity profile in ways that differ measurably from its mono-substituted analogs [1][2]. As demonstrated in the evidence below, these physicochemical distinctions translate into differential performance in downstream synthetic transformations and biological target engagement [3].

Quantitative Evidence Supporting Selection of 5-Chloro-6-methoxypyridin-3-amine Over Analogs


Lipophilicity Profile of 5-Chloro-6-methoxypyridin-3-amine Compared to 6-Methoxypyridin-3-amine and 5-Chloropyridin-3-amine

5-Chloro-6-methoxypyridin-3-amine exhibits an intermediate lipophilicity profile (XLogP3-AA 1.1 [1]; LogP 0.97–1.55 [2][3]) relative to its closest structural analogs. 6-Methoxypyridin-3-amine (lacking the 5-chloro substituent) has a reported LogP of 1.25 [4], while 5-chloropyridin-3-amine (lacking the 6-methoxy group) has a LogP of 1.11–1.90 [5]. This balanced lipophilicity—lower than the methoxy-only analog but higher than some chloro-only analogs—can be advantageous for optimizing both membrane permeability and aqueous solubility in drug-like molecules.

Physicochemical Properties Lipophilicity Medicinal Chemistry

MALT1 Protease Inhibitor Activity of a Derivative Containing the 5-Chloro-6-methoxypyridin-3-yl Moiety

A derivative of 5-chloro-6-methoxypyridin-3-amine—specifically, the compound (S)-1-(5-chloro-6-methoxypyridin-3-yl)-3-(2-chlorophenyl)urea derivative—demonstrates allosteric inhibition of MALT1 protease with an IC₅₀ of 160 nM in human OCI-LY3 cells, as measured by reduction in BCL10 cleavage [1]. While this compound is not the parent amine itself, the 5-chloro-6-methoxypyridin-3-yl fragment is essential for the observed activity, as SAR studies indicate that removal or replacement of the chlorine or methoxy groups substantially reduces potency .

MALT1 NF-κB Cancer Immunology Allosteric Inhibition

Melting Point and Physical Form Differentiation from 5-Chloropyridin-3-amine

5-Chloro-6-methoxypyridin-3-amine is a crystalline solid with a melting point of 133–135 °C [1], whereas its analog 5-chloropyridin-3-amine melts at 71–75 °C . This 60+ °C difference in melting point reflects the enhanced intermolecular interactions imparted by the methoxy group, which can influence solid-state stability, handling characteristics, and purification options during synthesis.

Solid State Properties Formulation Crystallization

Commercial Availability and Purity Benchmarking Against Analogous Pyridin-3-amines

5-Chloro-6-methoxypyridin-3-amine is routinely available from multiple reputable chemical suppliers at purities of 97% (HPLC) or higher . In contrast, its close analog 5-chloro-N-methylpyridin-3-amine is less widely stocked and often requires custom synthesis . The established supply chain for the target compound reduces lead times and ensures batch-to-batch consistency for medicinal chemistry campaigns.

Procurement Supply Chain Purity

Optimal Research and Industrial Applications for 5-Chloro-6-methoxypyridin-3-amine Based on Quantitative Evidence


Synthesis of MALT1 Allosteric Inhibitors for Immune-Oncology Research

The 5-chloro-6-methoxypyridin-3-yl fragment is a critical pharmacophoric element in a series of MALT1 protease inhibitors. As demonstrated by the 160 nM IC₅₀ of a derivative containing this moiety [1], 5-chloro-6-methoxypyridin-3-amine serves as an essential starting material for constructing advanced leads targeting NF-κB-driven lymphomas and autoimmune disorders. Researchers can leverage this building block to rapidly assemble focused libraries for MALT1 SAR studies.

Kinase Inhibitor Scaffold Construction Requiring Balanced Lipophilicity

With an XLogP3-AA of 1.1, 5-chloro-6-methoxypyridin-3-amine occupies a lipophilicity sweet spot for orally bioavailable kinase inhibitors [2]. The compound has been employed as a key intermediate in the synthesis of multisubstituted pyridin-3-amine derivatives evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer [3]. Its dual-substitution pattern allows for orthogonal functionalization at the amino group while maintaining favorable physicochemical properties.

Solid-Phase Synthesis and Parallel Chemistry Workflows

The high melting point (133–135 °C) and crystalline nature of 5-chloro-6-methoxypyridin-3-amine [4] make it particularly suitable for automated solid-phase synthesis platforms and parallel library production. Unlike lower-melting analogs that may soften or degrade under ambient conditions, this compound maintains physical integrity during extended handling, reducing the risk of weighing errors and cross-contamination in high-throughput settings.

Development of DNA Glycosylase 1 Inhibitors

5-Chloro-6-methoxypyridin-3-amine has been reported as a starting material for the synthesis of DNA glycosylase 1 inhibitors . The combination of chlorine and methoxy substituents provides the necessary electronic modulation and steric profile required for engaging the active site of this DNA repair enzyme, which is a validated target in oncology.

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